PROTAC BET Degrader-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

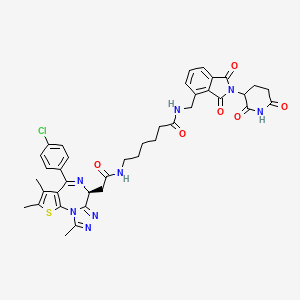

6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKRYCAWRGWYNN-MBMZGMDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39ClN8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PROTAC BET Degrader-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PROTAC BET Degrader-10, a potent Bromodomain and Extra-Terminal (BET) protein degrader. While specific public data on this compound is limited, this document extrapolates its function based on the well-established principles of Proteolysis Targeting Chimera (PROTAC) technology and data from analogous BET degraders.

Core Concept: Targeted Protein Degradation

PROTACs represent a revolutionary approach in pharmacology, shifting the paradigm from protein inhibition to induced protein degradation.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to eliminate the target protein from the cell entirely.[1][3] They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][4]

This compound, as a member of this class, is engineered to specifically target BET proteins for degradation. The BET family of proteins, which includes BRD2, BRD3, and BRD4, are crucial epigenetic "readers" that regulate gene transcription.[5][6] Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[5][6]

The Molecular Mechanism of this compound

This compound is a chimeric molecule composed of three key components: a ligand that binds to BET proteins, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[7] The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BET protein (the protein of interest or POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[1]

-

Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the BET protein.

-

Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[1]

-

Recycling: After inducing degradation, the PROTAC molecule is released and can engage another BET protein and E3 ligase, acting catalytically to degrade multiple target proteins.[1]

This catalytic mode of action allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC BET degrader.

References

- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

PROTAC BET Degrader-10: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC BET Degrader-10 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family protein BRD4, with a reported 50% degradation concentration (DC50) of 49 nM.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), it functions by hijacking the cell's natural protein disposal system to selectively eliminate BRD4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. It also explores the key signaling pathways modulated by BET protein degradation.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two moieties.[3][4]

The mechanism of action follows the PROTAC-mediated protein degradation pathway:

-

Ternary Complex Formation: this compound simultaneously binds to BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of BRD4.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Crucially, this compound acts catalytically, meaning that once a molecule of BRD4 is degraded, the PROTAC can be released to engage another BRD4 protein, leading to potent and sustained degradation at sub-stoichiometric concentrations.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited. The primary reported value is its degradation potency. Further characterization by individual researchers is recommended to fully understand its biochemical and cellular properties.

| Parameter | Value | Cell Line | Reference |

| DC50 (BRD4) | 49 nM | Not Specified | [1][2][3][4] |

Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and other similar PROTAC molecules.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of BRD4 degradation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., a human cancer cell line expressing BRD4)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO control for each concentration to determine the DC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the BRD4::this compound::CRBN ternary complex.

Materials:

-

Cells expressing tagged versions of BRD4 or CRBN (e.g., HA-tag, FLAG-tag) can be beneficial.

-

Co-IP lysis buffer

-

Antibody against one of the components of the ternary complex (e.g., anti-BRD4 or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-2 hours) to capture the complex before significant degradation occurs. Lyse the cells with a gentle Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-protein complex. Add Protein A/G beads to pull down the complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against all three components of the expected ternary complex (BRD4, CRBN, and a tag if used). The presence of all three proteins in the eluate from the PROTAC-treated sample (and their absence or significant reduction in the DMSO control) indicates the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to measure the binding affinities (Kd) of this compound to BRD4 and CRBN independently.

Materials:

-

Purified recombinant BRD4 protein (or a specific bromodomain)

-

Purified recombinant CRBN-DDB1 complex

-

This compound

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the purified proteins against the same buffer to ensure buffer matching. Prepare a solution of the protein in the ITC cell and a solution of this compound in the injection syringe.

-

ITC Experiment: Perform a series of injections of the PROTAC solution into the protein solution in the ITC cell while measuring the heat changes associated with binding.

-

Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Repeat for the other protein: Perform a separate ITC experiment to determine the binding affinity of the PROTAC to the other protein component (e.g., first BRD4, then CRBN).

Signaling Pathways and Biological Impact

Degradation of BRD4 by PROTACs like this compound has profound effects on cellular signaling, primarily through the downregulation of key oncogenes and the induction of apoptosis.

Downregulation of c-Myc

BRD4 is a critical transcriptional coactivator of the proto-oncogene c-Myc. By binding to acetylated histones at the c-Myc promoter and enhancer regions, BRD4 recruits the transcriptional machinery necessary for its expression. Degradation of BRD4 leads to the eviction of the transcriptional apparatus from the c-Myc locus, resulting in a rapid and sustained downregulation of c-Myc protein levels. This is a key mechanism by which BET degraders exert their anti-proliferative effects in many cancers.

Caption: Mechanism of c-Myc downregulation by this compound.

Induction of Apoptosis

The depletion of BRD4 can trigger apoptosis through multiple mechanisms. The downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like BIM, shifts the cellular balance towards programmed cell death. This alteration in the expression of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.

Caption: Induction of apoptosis via modulation of Bcl-2 family proteins.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial characterization of this compound.

Caption: A typical workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the biological consequences of BET protein degradation. Its potency in degrading BRD4 makes it a suitable probe for investigating the roles of this epigenetic reader in various cellular processes and disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and characterize this and other BET-targeting PROTACs. Further investigation is warranted to fully elucidate its selectivity profile and in vivo efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC BET Degrader-10: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins rather than merely inhibiting their function. PROTAC BET Degrader-10 is a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, designed to hijack the cell's ubiquitin-proteasome system to eliminate BET proteins, primarily BRD2, BRD3, and BRD4. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades. The insights provided are drawn from studies on well-characterized pan-BET degraders such as ARV-771 and ZBC260, which serve as functional surrogates for this compound.

Mechanism of Action: An Overview

This compound is a heterobifunctional molecule comprising a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome. The degradation of these epigenetic readers leads to significant alterations in gene expression, impacting multiple signaling pathways critical for cancer cell proliferation, survival, and inflammation.

Core Downstream Signaling Pathways

The degradation of BET proteins by this compound profoundly affects several key signaling pathways implicated in oncogenesis. This guide will focus on four primary pathways:

-

Androgen Receptor (AR) Signaling

-

c-MYC Signaling

-

Apoptosis Pathways

-

Inflammatory Signaling (NF-κB Pathway)

Androgen Receptor (AR) Signaling Pathway

BET proteins, particularly BRD4, are crucial co-activators of the Androgen Receptor (AR), a key driver in prostate cancer. By degrading BRD4, this compound effectively dismantles the transcriptional machinery required for AR-mediated gene expression.

Quantitative Data Summary:

| Parameter | Cell Line | Treatment | Result | Reference |

| BRD2/3/4 Degradation | 22Rv1, VCaP, LnCaP95 | ARV-771 | DC50 < 5 nM | [1] |

| Full-Length AR (FL-AR) Protein Levels | VCaP | 10 nM ARV-771 | Significant reduction | [1] |

| FL-AR and AR-V7 mRNA Levels | VCaP | 10 nM ARV-771 | Decreased levels | [1] |

| ERG (AR-regulated gene) Induction | VCaP | ARV-771 pretreatment | Blocked R1881-induced expression | [2] |

Signaling Pathway Diagram:

Caption: this compound mediated degradation of BRD4 disrupts AR signaling.

c-MYC Signaling Pathway

The oncogene c-MYC is a critical downstream target of BET proteins. BRD4 directly regulates c-MYC transcription by binding to its super-enhancer regions. Degradation of BRD4 leads to a rapid and robust suppression of c-MYC expression.

Quantitative Data Summary:

| Parameter | Cell Line | Treatment | Result | Reference |

| c-MYC Protein Levels | 22Rv1, VCaP, LnCaP95 | ARV-771 | IC50 < 1 nM | [1] |

| c-MYC mRNA Levels | VCaP | ARV-771 | Dose-dependent decrease | [3] |

| BRD4 and c-MYC Downregulation (in vivo) | 22Rv1 xenografts | 10 mg/kg ARV-771 daily for 3 days | 37% BRD4 and 76% c-MYC downregulation | [4] |

| c-MYC Protein Downregulation | RS4;11 | ZBC260 (BETd-260) | >1000-fold more potent than BET inhibitor | [5] |

Signaling Pathway Diagram:

Caption: PROTAC-mediated BRD4 degradation leads to the suppression of c-MYC.

Apoptosis Pathways

By downregulating key anti-apoptotic proteins and upregulating pro-apoptotic factors, this compound effectively induces programmed cell death in cancer cells. This is a crucial mechanism for its anti-tumor activity.

Quantitative Data Summary:

| Parameter | Cell Line | Treatment | Result | Reference |

| Antiproliferative Effect | 22Rv1, VCaP, LnCaP95 | ARV-771 (72h) | 10- to 500-fold more potent than BET inhibitors | [3] |

| Caspase Activation | 22Rv1, VCaP, LnCaP95 | ARV-771 (24h) | Significant increase | [3] |

| PARP Cleavage | 22Rv1 | ARV-771 (24h) | Substantial cleavage | [1] |

| Apoptosis Induction | RS4;11, MOLM-13 | ZBC260 (BETd-260) (24h) | Robust apoptosis at 3-10 nM | [5] |

Signaling Pathway Diagram:

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Inflammatory Signaling (NF-κB Pathway)

BET proteins are known to regulate the expression of pro-inflammatory genes. BRD4 can interact with acetylated RelA, a subunit of the NF-κB complex, to promote the transcription of NF-κB target genes. Degradation of BRD4 can therefore suppress inflammatory signaling.

Quantitative Data Summary:

| Parameter | Cell Population | Treatment | Result | Reference |

| Inflammatory Gene Expression | ALDH+ TNBC cells | ZBC260 | Preferential downregulation | [6][7] |

| JAK-STAT Pathway | ALDH+ TNBC cells | ZBC260 | Specifically downregulated | [8] |

| NF-κB Target Gene Expression (e.g., Bcl-xL, XIAP, BTK) | Mantle Cell Lymphoma cells | ARV-771 | Depletion | [5] |

Signaling Pathway Diagram:

Caption: Downregulation of inflammatory signaling by PROTAC-mediated BRD4 degradation.

Experimental Protocols

Western Blot for BRD4 and c-MYC Degradation

Objective: To quantify the degradation of BRD4 and the downstream reduction of c-MYC protein levels following treatment with a PROTAC BET degrader.

Materials:

-

Cell lines (e.g., 22Rv1, VCaP, HeLa)

-

This compound (or representative compound like ARV-771)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or Carfilzomib)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC BET degrader or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor for 30 minutes before adding the degrader.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-BRD4 at 1:1000, anti-c-MYC at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with a PROTAC BET degrader.

Materials:

-

Cell lines (e.g., 22Rv1, Jurkat)

-

This compound (or representative compound)

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the PROTAC BET degrader or DMSO for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Staining:

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

This compound represents a powerful therapeutic strategy by inducing the degradation of BET proteins, leading to the disruption of key oncogenic signaling pathways. This guide has provided a comprehensive overview of the downstream effects on Androgen Receptor signaling, c-MYC expression, apoptosis, and inflammatory pathways. The quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted protein degradation. Further investigation into the nuanced effects of this compound in various cancer contexts will undoubtedly unveil additional therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PROTAC BET Degrader-10 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and mechanism of PROTAC BET Degrader-10, a novel therapeutic agent in the field of targeted protein degradation. We will delve into its role in modulating gene transcription, present key quantitative data, outline detailed experimental protocols, and visualize the underlying biological processes.

Introduction to BET Proteins and Their Role in Transcription

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1] They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histones and transcription factors.[1][2][3] This interaction facilitates the recruitment of transcriptional machinery, including RNA polymerase II, to gene promoters and enhancers, thereby activating gene expression.[1][4]

Of the BET family, BRD4 is the most extensively studied member and is considered a master regulator of transcriptional elongation.[4][5] It is particularly important for the expression of key oncogenes, such as c-MYC, making it a prime target for cancer therapy.[6][7]

PROTAC Technology: A New Frontier in Targeted Therapy

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug development. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9] A PROTAC molecule consists of two distinct ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][10][11] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI.[8][9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[9][11] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]

This compound: Mechanism of Action

This compound is a potent and specific degrader of BET proteins. It is designed to bind to BET proteins, such as BRD4, and recruit an E3 ligase, often Cereblon (CRBN), a component of the CUL4A E3 ubiquitin ligase complex.[10][12] By inducing the degradation of BET proteins, this compound effectively disrupts their transcriptional regulatory functions.

The primary consequence of BET protein degradation is the suppression of downstream gene expression. A key target of this action is the c-MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[6][7][13] The degradation of BRD4 leads to a significant reduction in c-MYC protein levels.[7] This, in turn, affects the transcription of a host of other genes involved in cell cycle progression and apoptosis. For instance, studies on similar BET degraders have shown a decrease in the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and an increase in the pro-apoptotic protein Noxa.[6]

Signaling Pathway of this compound

Caption: Mechanism of this compound action.

Quantitative Data

The efficacy of this compound and similar compounds is quantified through various in vitro and in vivo assays. The following tables summarize key data points from studies on BET degraders.

Table 1: In Vitro Degradation and Potency of BET Degraders

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | Reference |

| This compound | BRD4 | Not Specified | 49 | Not Specified | Not Specified | [12] |

| ARV-771 | Pan-BET | 22Rv1 | <1 | >90 | <10 | [7][8] |

| BETd-260 | Pan-BET | RS4;11 | ~0.03-0.1 | >90 | 0.051 | [13] |

| ZBC260 | Pan-BET | TNBC cell lines | Not Specified | >90 | ~1-10 | [14] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of cell viability.

Table 2: Effect of BET Degraders on c-MYC Expression

| Compound | Cell Line | Treatment Concentration | c-MYC Protein Reduction (%) | Reference |

| ARV-771 | 22Rv1 | 10 nM | ~90 | [7] |

| BETd-260 | Osteosarcoma cells | Not Specified | Significant reduction | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of PROTAC BET degraders.

Western Blotting for Protein Degradation

Objective: To determine the extent of BET protein degradation upon treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RS4;11, 22Rv1) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC BET degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To assess the effect of the PROTAC BET degrader on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC BET degrader for a specified period (e.g., 72 hours).

-

Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of target genes (e.g., c-MYC) following treatment with the PROTAC BET degrader.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target gene (c-MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow for Characterizing a PROTAC BET Degrader

Caption: A typical experimental workflow.

Conclusion

This compound and similar molecules represent a powerful therapeutic strategy for cancers and other diseases driven by the transcriptional activity of BET proteins. By inducing the targeted degradation of these epigenetic readers, these compounds can effectively silence key oncogenic pathways, most notably the expression of c-MYC. The ability to achieve potent and sustained protein knockdown offers significant advantages over traditional small-molecule inhibitors. Further research and clinical development in this area hold great promise for advancing cancer therapy.

References

- 1. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]

- 3. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 4. Emerging roles of BET proteins in transcription and co-transcriptional RNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC BET Degrader-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of PROTAC BET Degrader-10 (BETd-10). This heterobifunctional degrader hijacks the cellular ubiquitin-proteasome system to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, which are critical regulators of gene transcription and are implicated in various diseases, including cancer. This document details the mechanism of action, synthesis protocols, and available biological data for BETd-10, offering a valuable resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC BET Degraders

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether. They are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The BET family of proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene expression. Their dysregulation is associated with the pathogenesis of numerous cancers and inflammatory diseases. PROTACs that target BET proteins for degradation have shown significant promise as potential therapeutics.

This compound: An Overview

This compound is a potent degrader of the BET protein BRD4.[1] It is derived from the chemical scaffold described in patent WO2017007612A1, specifically in example 37.[1] The molecule is designed to engage both a BET bromodomain and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of BET proteins.

Chemical Structure

The chemical structure of this compound consists of three key components:

-

BET Bromodomain Ligand: A derivative of the thienotriazolodiazepine class, which is known to bind with high affinity to the bromodomains of BET proteins.

-

E3 Ligase Ligand: A pomalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the BET-binding and Cereblon-binding moieties, optimized for the formation of a stable ternary complex between the target protein and the E3 ligase.

Molecular Formula: C₃₉H₃₉ClN₈O₆S Molecular Weight: 783.29 g/mol

Mechanism of Action

The mechanism of action of this compound follows the general principles of PROTAC-mediated protein degradation.

References

The Technical Guide to PROTAC BET Degrader-10: A Deep Dive into BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROTAC BET Degrader-10, with a specific focus on the well-characterized degraders MZ1 and dBET1, as exemplars for inducing the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows.

Introduction to PROTAC BET Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]

BET proteins, particularly BRD4, are critical regulators of gene transcription and are implicated in various diseases, including cancer.[3] PROTAC BET degraders, such as MZ1 and dBET1, offer a powerful therapeutic strategy by not just inhibiting but actively removing BRD4 from the cellular environment.

This compound is a term often used to describe potent degraders of BET proteins, including BRD4.[4][5] Two of the most extensively studied examples are MZ1 and dBET1. MZ1 utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, while dBET1 recruits the Cereblon (CRBN) E3 ligase to induce BRD4 degradation.[6][7]

Mechanism of Action

The fundamental mechanism of action for PROTAC BET degraders involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule, and an E3 ubiquitin ligase. This process can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data for the well-characterized BRD4 degraders, MZ1 and dBET1.

Table 1: Binding Affinities (Kd)

| Compound | Target | Kd (nM) | Reference(s) |

| MZ1 | BRD2 (BD1/BD2) | 307 / 228 | [8] |

| BRD3 (BD1/BD2) | 119 / 115 | [8] | |

| BRD4 (BD1/BD2) | 39 / 15 | [9] | |

| VHL | 66 | [6] | |

| dBET1 | BRD4 | Not explicitly stated in search results | |

| Cereblon | Not explicitly stated in search results |

Table 2: Degradation Potency (DC50) and Efficacy (Dmax)

| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) | Reference(s) |

| MZ1 | H661 | BRD4 | 8 | >90 | 24 | [10] |

| H838 | BRD4 | 23 | >90 | 24 | [10] | |

| HeLa | BRD4 | ~10-20 | >90 | 24 | [6] | |

| dBET1 | Breast Cancer Cells | BETs | 430 | Not specified | Not specified | [11] |

| MV4;11 | BRD4 | Not specified | >90 | 18 | [12] |

Table 3: Cellular Antiproliferative Activity (IC50/EC50)

| Compound | Cell Line | IC50/EC50 (µM) | Time (h) | Reference(s) |

| MZ1 | Mv4-11 | pEC50 = 7.6 | Not specified | [10] |

| dBET1 | MV4;11 | 0.14 | 24 | [7] |

| Breast Cancer Cells | 0.43 | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC BET degraders.

Western Blotting for BRD4 Degradation

This protocol is for assessing the extent of BRD4 protein degradation following treatment with a PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.

NanoBRET™ Assay for Ternary Complex Formation

This protocol allows for the real-time measurement of the PROTAC-induced ternary complex formation in live cells.

Materials:

-

HEK293 cells

-

Plasmids for expressing NanoLuc-BRD4 and HaloTag-E3 ligase (VHL or CRBN)

-

Transfection reagent

-

NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

-

Plate reader capable of measuring luminescence and filtered fluorescence

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRD4 and HaloTag-E3 ligase.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Ligand and Substrate Addition: Add the HaloTag® ligand and NanoBRET™ substrate to the cells and incubate.

-

PROTAC Treatment: Add serial dilutions of the PROTAC degrader to the wells.

-

Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag®) signals using a plate reader.

-

Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC degrader for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

BRD4 Signaling and Degradation Pathway

BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers.[13] This leads to the expression of key oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 disrupts these processes.

Experimental Workflow for PROTAC BET Degrader Evaluation

A typical workflow for the preclinical evaluation of a novel PROTAC BET degrader involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

This technical guide provides a foundational understanding of this compound for BRD4 degradation. The provided data and protocols for MZ1 and dBET1 serve as a robust starting point for researchers entering this exciting field of targeted protein degradation. As research progresses, the development of new and more selective BET degraders holds significant promise for the treatment of various diseases.

References

- 1. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 4. pelagobio.com [pelagobio.com]

- 5. licorbio.com [licorbio.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Structural Basis of PROTAC BET Degrader-10 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and mechanistic principles underlying the activity of PROTAC BET Degrader-10, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins. This compound is identified as the compound from patent WO2017007612A1, example 37, which recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of BRD4.[1][2][3] This document synthesizes available data, outlines detailed experimental protocols for characterization, and uses structural data from analogous BET degraders to illustrate the core concepts of ternary complex formation and cooperativity that drive degrader efficacy.

Introduction to BET Proteins and Targeted Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[4] They recognize and bind to acetylated lysine residues on histones, acting as scaffolds to recruit transcriptional machinery and regulate the expression of key oncogenes, such as c-MYC.[5] While small-molecule inhibitors that block this interaction have shown therapeutic promise, their efficacy can be limited by the need for high, sustained occupancy.

Proteolysis-targeting chimeras (PROTACs) offer an alternative, "event-driven" pharmacological approach.[6] These heterobifunctional molecules are designed to induce the degradation of a target protein rather than merely inhibiting it.[7] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6] This dual binding induces the formation of a key ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the cell's proteasome.[8]

The PROTAC Catalytic Cycle

The mechanism of action for a PROTAC like BET Degrader-10 is a catalytic cycle. The PROTAC first forms a binary complex with either the BET protein or the E3 ligase (Cereblon), which then recruits the other partner to form the critical ternary complex (BET-Degrader-CRBN). Within this complex, the E3 ligase ubiquitinates the BET protein. Once tagged, the BET protein is recognized and degraded by the proteasome. The PROTAC is then released and can initiate another cycle of degradation, allowing it to act at sub-stoichiometric concentrations.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 5. lifesensors.com [lifesensors.com]

- 6. doaj.org [doaj.org]

- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesensors.com [lifesensors.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to PROTAC BET Degraders in Cancer Biology

Executive Summary: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4, have emerged as critical regulators of gene expression in cancer, making them compelling therapeutic targets. While small-molecule inhibitors have shown promise, their efficacy can be limited by factors such as the need for high sustained occupancy and emerging resistance mechanisms. Proteolysis-targeting chimeras (PROTACs) offer a novel and potent alternative by inducing the targeted degradation of BET proteins. This guide provides a detailed overview of PROTAC BET degraders, focusing on their mechanism of action, key signaling pathways, and preclinical efficacy, with a focus on well-characterized molecules such as BETd-260. It includes quantitative data, detailed experimental protocols, and visualizations to support researchers and drug development professionals in this field.

Introduction: BET Proteins as Epigenetic Regulators in Cancer

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a fundamental role in regulating gene transcription.[1][2] They contain conserved tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to promoters and enhancers.[1][3] This function is particularly crucial at super-enhancers, which drive the expression of key oncogenes, including c-MYC.[3]

Dysregulation and overexpression of BET proteins are implicated in the pathogenesis of a wide range of malignancies, including hematological cancers like acute myeloid leukemia (AML) and solid tumors such as triple-negative breast cancer and castration-resistant prostate cancer (CRPC).[4][5][6][7] High expression of BET genes often correlates with poor patient survival.[7] The critical role of BET proteins in sustaining oncogenic transcription programs has established them as attractive targets for anticancer therapy.[3][4]

PROTAC Technology: A Paradigm Shift in Targeted Therapy

Proteolysis-targeting chimera (PROTAC) technology represents a revolutionary strategy for targeted protein degradation.[7][8] PROTACs are heterobifunctional molecules composed of three key components:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

By simultaneously binding the POI and the E3 ligase, a PROTAC induces the formation of a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8][9] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to induce the degradation of many target protein molecules, often resulting in superior potency and a more durable response compared to traditional inhibitors.[10]

PROTAC BET Degraders: Mechanism and Profile

PROTAC BET degraders are designed to specifically eliminate BET proteins from cancer cells. While "PROTAC BET Degrader-10" is not a standardized nomenclature, several potent molecules have been developed and extensively characterized, including BETd-260 (also known as ZBC260), ARV-771, and QCA570.[2][5][6][7][11] These degraders typically use a BET inhibitor moiety (like JQ1 or a derivative) linked to a Cereblon or VHL E3 ligase ligand.[6][10]

The primary mechanism involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD2, BRD3, and BRD4.[8][11] Unlike inhibitors that only block the bromodomain's function, degraders physically remove the entire protein scaffold, preventing both its reading and scaffolding functions. This leads to a more profound and sustained suppression of target gene expression.[6] Preclinical studies show that BET degraders are significantly more potent than their corresponding inhibitors at inducing cancer cell death.[2][6]

Caption: PROTAC BET degraders form a ternary complex with BET proteins and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Impact on Key Cancer Signaling Pathways

By degrading BET proteins, these PROTACs disrupt critical oncogenic signaling networks.

-

c-MYC Downregulation: The most prominent effect is the potent suppression of the c-MYC oncogene, a master regulator of cell proliferation, metabolism, and apoptosis whose expression is highly dependent on BET proteins.[5][11]

-

Apoptosis Induction: BET degradation leads to the reciprocal modulation of apoptosis-related genes. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bad.[11][12] This shift in balance robustly triggers apoptosis, as evidenced by the cleavage of PARP and caspase-3.[6][12]

-

Cell Cycle Arrest: Degradation of BET proteins can induce cell cycle arrest, preventing cancer cells from progressing through division.[2]

-

Inflammatory Signaling: BET proteins regulate inflammatory pathways, and their degradation has been shown to disrupt inflammatory signaling in cancer stem cells, contributing to reduced tumorigenesis.[7]

-

Androgen Receptor (AR) Signaling: In CRPC, BET degraders have been shown to suppress AR signaling and reduce the levels of both full-length AR and AR splice variants, which are key drivers of resistance.[6]

Caption: BET protein degradation suppresses key oncogenes like c-MYC, leading to decreased proliferation, increased apoptosis, and tumor regression.

Quantitative Efficacy Data

PROTAC BET degraders exhibit exceptional potency in preclinical models, often in the picomolar to low nanomolar range.

Table 1: In Vitro Activity of Representative PROTAC BET Degraders

| Compound | Cell Line | Cancer Type | Assay | Potency | Reference |

|---|---|---|---|---|---|

| BETd-260 | RS4;11 | Acute Leukemia | Cell Growth (IC50) | 51 pM | [2][12] |

| MOLM-13 | Acute Leukemia | Cell Growth (IC50) | 2.2 nM | [12] | |

| RS4;11 | Acute Leukemia | BRD4 Degradation | <30 pM | [2] | |

| QCA570 | RS4;11 | Acute Leukemia | Cell Growth (IC50) | 50 pM | [5][13] |

| Primary AML | Acute Myeloid Leukemia | Cell Growth (Median IC50) | 120 pM | [5][13] | |

| ARV-771 | 22Rv1 | Prostate Cancer | BRD4 Degradation (DC50) | <1 nM | [6] |

| 22Rv1 | Prostate Cancer | c-MYC Suppression (IC50) | <5 nM | [6] | |

| Compound 9 | RS4;11 | Acute Leukemia | Cell Growth (IC50) | 4.3 nM | [14] |

| | MOLM-13 | Acute Leukemia | Cell Growth (IC50) | 45.5 nM |[14] |

Table 2: In Vivo Efficacy of BETd-260 in a Xenograft Model

| Model | Dosing Schedule | Outcome | Reference |

|---|---|---|---|

| RS4;11 Xenograft | 5 mg/kg, IV, 3x/week for 3 weeks | >90% tumor regression | [12] |

| MNNG/HOS Xenograft | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% tumor growth inhibition |[15] |

Note: IC50 = half-maximal inhibitory concentration; DC50 = half-maximal degradation concentration.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of PROTAC BET degraders.

Caption: A typical workflow for the preclinical evaluation of a novel PROTAC BET degrader, from initial synthesis to in vivo efficacy studies.

Protocol 1: Western Blot for BET Protein Degradation

This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with a BET degrader.

-

Cell Culture and Treatment: Plate cancer cells (e.g., RS4;11, 22Rv1) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC BET degrader (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 2, 4, 16, or 24 hours).[6] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[16] Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[17] Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[17]

-

Incubate the membrane overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTT/WST-1)

This protocol measures the effect of the BET degrader on cancer cell proliferation and viability to determine the IC50 value.[18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC BET degrader for 72 hours.[6] Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[18]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a BET degrader in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., Nu/Nu or NSG). Subcutaneously implant cancer cells (e.g., 5 x 10^6 RS4;11 cells) suspended in Matrigel into the flank of each mouse.[6]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[19]

-

Dosing: Administer the PROTAC BET degrader via a clinically relevant route (e.g., intravenous or subcutaneous injection) at a specified dose and schedule (e.g., 5 mg/kg, three times a week).[6][15] The vehicle group receives the formulation buffer only.

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.[12]

-

Endpoint and Analysis: The study can be concluded when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm in-tumor BET degradation).[6] Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle group.

Conclusion and Future Perspectives

PROTAC BET degraders represent a highly promising therapeutic strategy for a multitude of cancers. Their event-driven, catalytic mechanism of action allows for picomolar potency and durable suppression of oncogenic pathways, offering significant advantages over traditional BET inhibitors.[2][7] The profound anti-tumor effects observed in preclinical models of both hematological and solid tumors underscore their therapeutic potential.[6][11][12]

Future research will focus on optimizing the pharmacokinetic properties of these molecules to enable oral bioavailability, refining selectivity for individual BET family members, and exploring combination therapies to overcome potential resistance mechanisms. As our understanding of the E3 ligase landscape expands, next-generation BET degraders may offer even greater control and precision. The continued advancement of molecules like BETd-260 into clinical development holds the promise of delivering a new class of powerful medicines for cancer patients.

References

- 1. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. pnas.org [pnas.org]

- 7. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC BET Degrader-10 In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of PROTAC BET Degrader-10, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents relevant quantitative data to facilitate its application in research and drug development.

This compound is a heterobifunctional molecule that induces the degradation of BET proteins, primarily BRD4, by hijacking the ubiquitin-proteasome system. It consists of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, linked together by a chemical linker. This proximity induces the ubiquitination of the BET protein, leading to its subsequent degradation by the proteasome.

Mechanism of Action

This compound operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. This process involves the formation of a ternary complex between the BET protein (the target Protein of Interest or POI), this compound, and the E3 ubiquitin ligase complex.

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the in vitro performance of this compound and related, well-characterized BET degraders. This data is crucial for experimental design, including determining appropriate concentration ranges and incubation times.

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | DC50 (BRD4) | 49 nM | Not specified | [1] |

| BETd-260 (related) | DC50 (BRD4) | 30-100 pM | RS4;11 | |

| BETd-260 (related) | IC50 (Cell Growth) | 51 pM | RS4;11 | |

| BETd-260 (related) | IC50 (Cell Growth) | 2.2 nM | MOLM-13 | |

| ARV-771 (related) | DC50 (BET proteins) | <1 nM | CRPC cell lines |

Table 1: Potency and Efficacy of this compound and Related Compounds.

| Compound | Experiment | Observation | Concentration | Time | Cell Line | Reference |

| BETd-260 (related) | Western Blot | Maximum degradation of BRD2/3/4 | 30 nM | 1 hour | MNNG/HOS | |

| BETd-260 (related) | Western Blot | Sustained degradation of BRD2/3/4 | 30 nM | Up to 24 hours | MNNG/HOS | |

| ARV-771 (related) | Western Blot | Depletion of BRD2/3/4 | Not specified | 16 hours | 22Rv1, VCaP, LnCaP95 | |

| BETd-260 (related) | Apoptosis Assay | Induction of apoptosis | 3-10 nM | 24 hours | RS4;11, MOLM-13 | |

| BETd-260 (related) | c-Myc Expression | Reduction of c-Myc protein | Not specified | As early as 1 hour | OS cell lines |

Table 2: In Vitro Characterization of Related BET Degraders.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Western Blotting for BET Protein Degradation

This protocol is used to quantify the degradation of BET proteins following treatment with this compound.

Caption: Western Blotting Workflow.

Materials:

-

This compound

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to BET inhibition)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution.

-

For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the formation of the BET-PROTAC-E3 ligase ternary complex.

Caption: Co-Immunoprecipitation Workflow.

Materials:

-

This compound

-

Cell line of interest

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-Cereblon)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described in Protocol 1)

Procedure:

-

Cell Treatment: Treat cells with this compound at an effective concentration for a short duration (e.g., 1-4 hours) to capture the ternary complex before degradation occurs. Include vehicle and negative controls.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) or control IgG overnight at 4°C.

-

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washes: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and Cereblon to detect the co-immunoprecipitated proteins. An enhanced signal for Cereblon in the BRD4 immunoprecipitation from PROTAC-treated cells indicates the formation of the ternary complex.

Signaling Pathway

Degradation of BET proteins by this compound has significant downstream effects on gene transcription, notably the downregulation of the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.

Caption: Downstream Signaling of BET Degradation.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to study the biological functions of BET proteins and to explore its therapeutic potential in various disease models.

References

Application Notes and Protocols for Generating a Dose-Response Curve of PROTAC BET Degrader-10

For Researchers, Scientists, and Drug Development Professionals

Introduction